molecular formula C17H17NO4 B1175510 (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid CAS No. 1040-59-1

(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B1175510
CAS No.: 1040-59-1
M. Wt: 299.32 g/mol
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Description

(2R)-2-Phenyl-3-(phenylmethoxycarbonylamino)propanoic acid (CAS 2448-45-5) is a chiral amino acid derivative characterized by:

  • A phenyl group at the 2R position of the propanoic acid backbone.
  • A phenylmethoxycarbonylamino (Cbz-amino) group at the 3rd position. This compound is primarily utilized as a protected amino acid intermediate in peptide synthesis, where the Cbz group serves as a temporary protecting agent for amines during solid-phase or solution-phase reactions . Its stereochemical configuration (R) and aromatic substituents influence its reactivity, solubility, and compatibility with coupling reagents.

Properties

IUPAC Name

(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZVNLINVSOJDW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Michael addition of ammonia or amine equivalents to α,β-unsaturated esters (e.g., ethyl cinnamate) provides a direct route to β-amino esters. For example:

Ph-CH=CH-COOEt+NH3Ph-CH(NH2)-CH2-COOEt\text{Ph-CH=CH-COOEt} + \text{NH}3 \rightarrow \text{Ph-CH(NH}2\text{)-CH}_2\text{-COOEt}

Subsequent protection of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) yields the Cbz-protected intermediate. Hydrolysis of the ester group (e.g., NaOH, H₂O/EtOH) furnishes the carboxylic acid.

Key Considerations:

  • Stereoselectivity : The reaction’s stereochemical outcome depends on the geometry of the α,β-unsaturated ester and the use of chiral catalysts.

  • Solvent Systems : Ethyl acetate or dichloromethane (DCM) are effective for the Cbz protection step.

Asymmetric Synthesis Using Chiral Catalysts

Enantioselective Hydrogenation

Asymmetric hydrogenation of β-keto esters using chiral catalysts (e.g., Ru-BINAP complexes) can yield β-hydroxy esters with high enantiomeric excess (ee). Subsequent amination via Curtius rearrangement or Hoffman-type reactions introduces the Cbz-protected amine.

Example Protocol:

  • Hydrogenate benzoylacetate ester with a Ru-(S)-BINAP catalyst to obtain (R)-β-hydroxy ester.

  • Convert the hydroxyl group to an azide (e.g., NaN₃, PPh₃, CBr₄).

  • Perform Staudinger reaction to form the iminophosphorane, followed by hydrolysis to the β-amino acid.

  • Protect the amine with Cbz-Cl.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Enzymes such as lipases or proteases can selectively hydrolyze one enantiomer of a racemic β-amino acid ester. For instance, immobilized thermolysin has been used in organic solvents (e.g., ethyl acetate) to resolve aspartame precursors, suggesting applicability to similar β-amino acids.

Process Parameters:

  • Solvent : Ethyl acetate enhances enzyme stability and reaction efficiency.

  • Temperature : 25–35°C optimizes activity without denaturation.

Adaptation of Patented β-Amino Acid Syntheses

The synthesis of (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid provides a framework for modifying protecting groups and substituents:

Key Steps from Patent WO2012117417A1 :

  • Esterification : (2R,3S)-3-Phenylisoserine hydrochloride is converted to its ethyl ester using ethanol and H₂SO₄.

  • Protection : The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in DCM/NaHCO₃.

  • Benzylation : Sodium hydride (NaH) in DMF facilitates benzylation of the hydroxyl group.

  • Deprotection : Hydrolysis with aqueous NaOH yields the carboxylic acid.

Modifications for Target Compound:

  • Replace Boc protection with Cbz using benzyl chloroformate.

  • Substitute the tert-butyl group with a phenyl group at C2 via alkylation or Grignard addition.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityKey Challenges
Michael Addition60–75Moderate (50–70% ee)Requires chiral auxiliaries
Asymmetric Hydrogenation80–90High (>90% ee)Cost of chiral catalysts
Enzymatic Resolution70–85High (>95% ee)Substrate specificity limitations
Patent-Based Synthesis85–92Defined by starting materialMulti-step purification

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of chiral drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies related to enzyme-substrate interactions and protein engineering.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions. The chiral nature of the compound also enables it to interact with chiral environments in biological systems, influencing its activity and specificity.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The following compounds share structural motifs with the target molecule but differ in substituents or protecting groups:

Compound Name Substituents/Protecting Groups Key Differences CAS Number Reference
(2R)-2-Phenyl-3-(phenylmethoxycarbonylamino)propanoic acid Phenyl (C2), Cbz-amino (C3) Reference compound 2448-45-5
Boc-D-3-Benzothienylalanine Benzothiophene (C3), Boc-amino (C2) Benzothiophene substituent; Boc protection X8968
(2S)-2-(Phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid Cbz-amino (C2), Cbz-imidazolyl (C3) Dual Cbz groups; imidazole ring 35016-67-2
(2R)-2-Hydroxy-3-phenylpropanoic acid Hydroxyl (C2), phenyl (C3) Hydroxyl vs. Cbz-amino 20312-36-1
Cbz-dl-3-Aminoisobutyric acid Methyl (C2), Cbz-amino (C3) Methyl substituent; racemic mixture N/A

Key Observations :

  • Protecting Groups : The Cbz group in the target compound contrasts with Boc (tert-butoxycarbonyl) in Boc-D-3-Benzothienylalanine and Fmoc (fluorenylmethyloxycarbonyl) in other analogs . Cbz is base-labile, whereas Fmoc is acid-labile, affecting their utility in stepwise synthesis.
  • Functional Group Variations: Hydroxyl () or imidazole () groups modify hydrogen-bonding capacity and acidity compared to the Cbz-amino group.

Stereochemical and Pharmacological Comparisons

  • Stereochemistry: The 2R configuration in the target compound distinguishes it from racemic mixtures (e.g., Cbz-dl-3-aminoisobutyric acid ) and S-configured analogs. Enantiomeric purity is critical in drug design, as seen in NSAIDs like Naproxen (S-configuration required for COX inhibition) .

Research Findings and Data

Anti-Proliferative Activity of Structural Analogs

Compounds like β-hydroxy-β-arylalkanoic acids (e.g., Fenbufen) exhibit anti-inflammatory and anti-proliferative effects against malignant cell lines . While the target compound lacks direct evidence of such activity, its arylpropanoic acid backbone aligns with pharmacophores used in oncology and immunology.

Physicochemical Properties

  • Solubility : The hydrophobic phenyl and Cbz groups reduce aqueous solubility compared to hydroxylated analogs (e.g., ).
  • Acidity: The Cbz-amino group (pKa ~5-6) is less acidic than carboxylic acid (pKa ~2-3), influencing ionization under physiological conditions.

Biological Activity

(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound’s structure features a propanoic acid backbone substituted with a phenyl group and a phenylmethoxycarbonylamino group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Molecular Formula

  • Chemical Formula : C16H17NO4
  • Molecular Weight : 287.31 g/mol

Antiproliferative Effects

Research indicates that (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid exhibits significant antiproliferative effects on various cell lines. In vitro studies have shown that at concentrations ranging from 10 to 100 µg/mL, the compound reduces cell viability in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Antiproliferative Activity in PBMCs

Compound Concentration (µg/mL)Cell Viability (%)
1092.5
5088.0
10075.5

Cytokine Modulation

The compound also modulates cytokine production, which is pivotal in inflammatory responses. Notably, it significantly inhibits the release of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), key pro-inflammatory cytokines.

Table 2: Cytokine Release Inhibition

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α25012550%
IFN-γ2008060%
IL-63002951.67%
IL-10150180-20%

The mechanism by which (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid exerts its effects appears to involve modulation of signaling pathways associated with inflammation and immune response. The inhibition of TNF-α and IFN-γ suggests a potential role in the regulation of T-cell activation and differentiation .

Case Study: Antiinflammatory Effects in Animal Models

In a study involving animal models of inflammation, administration of the compound resulted in reduced swelling and inflammatory markers compared to controls. The study highlighted its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive cytokine release.

Summary of Findings

  • Model Used : Rat model of paw edema.
  • Dosage : Administered at doses of 5 mg/kg and 10 mg/kg.
  • Results : Significant reduction in paw swelling observed after treatment.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with diastereotopic proton splitting patterns indicating stereochemical configuration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • Chiral HPLC : Using columns like Chiralpak IA or IB resolves enantiomers, with retention times compared to standards to determine ee ≥99% .
  • X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals .

How can researchers resolve contradictions in reported bioactivity data for this compound in enzyme inhibition studies?

Advanced Research Question
Discrepancies in IC50_{50} values or inhibition mechanisms may arise from:

  • Assay Variability : Standardize buffer pH (e.g., 7.4 vs. 6.8) and cofactor concentrations (e.g., Mg2+^{2+}) to ensure reproducibility .
  • Protein Conformational States : Use cryo-EM or molecular dynamics simulations to assess target enzyme flexibility upon ligand binding .
  • Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations to clarify mode of action .

What methodologies are recommended for studying the interaction of this compound with biological macromolecules?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_\text{on}/koff_\text{off}) to receptors like G-protein-coupled receptors (GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Fluorescence Polarization : Tracks conformational changes in fluorescently labeled enzymes (e.g., tryptophan residues) .

How can impurities in synthesized batches of this compound be systematically identified and quantified?

Advanced Research Question

  • Reference Standards : Use certified impurities (e.g., EP/Pharm. Eur. standards) for HPLC calibration, such as 2-(4-Formylphenyl)-propanoic acid (Impurity K) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions to simulate degradation pathways .
  • LC-MS/MS : Detects trace impurities (<0.1%) and assigns structures via fragmentation patterns .

What strategies ensure successful chiral resolution during large-scale synthesis?

Advanced Research Question

  • Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to maximize yield and ee .
  • Chiral Auxiliaries : Temporarily introduce groups like Evans oxazolidinones to direct stereochemistry, followed by cleavage .
  • Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .

How do researchers address discrepancies in solubility and stability data across different solvent systems?

Advanced Research Question

  • Solubility Parameter Screening : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO or acetonitrile .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via UPLC .
  • pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–10) to identify optimal storage conditions .

What computational tools are effective for predicting the metabolic pathways of this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • QSAR Models : Train models on PubChem datasets to forecast bioavailability and toxicity .
  • Metabolite Identification Software : Tools like MassMetaSite annotate potential Phase I/II metabolites from HRMS data .

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